Product packaging for 3-Fluoro-5-methylbenzoyl chloride(Cat. No.:CAS No. 886497-77-4)

3-Fluoro-5-methylbenzoyl chloride

Cat. No.: B105557
CAS No.: 886497-77-4
M. Wt: 172.58 g/mol
InChI Key: IWZPKRATPLHNAH-UHFFFAOYSA-N
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Description

Significance of Aryl Fluorine Substitution in Contemporary Organic Synthesis

The introduction of fluorine into an aromatic ring, known as aryl fluorine substitution, is a powerful strategy in modern organic synthesis. The carbon-fluorine bond is the strongest in organic chemistry, and the high electronegativity of fluorine can dramatically alter a molecule's physicochemical properties. bldpharm.comgoogle.com Inserting a fluorine atom can enhance metabolic stability, improve permeability through biological membranes, and increase lipophilicity and biostability. bldpharm.com These modifications are highly sought after in medicinal chemistry and agrochemistry, where they can significantly improve the efficacy and pharmacokinetic profiles of active compounds. Consequently, a substantial portion of modern pharmaceuticals and agricultural chemicals, estimated at around 20% and 50% respectively, contain at least one fluorine atom. bldpharm.com The unique properties imparted by fluorine make aryl fluorides crucial building blocks in the synthesis of pharmaceuticals, materials, and agrochemicals. bldpharm.com

Strategic Role of Substituted Benzoyl Chlorides as Building Blocks in Chemical Research

Substituted benzoyl chlorides are highly valued as versatile building blocks in chemical research and industry. google.com As activated derivatives of their corresponding benzoic acids, they serve as key intermediates in the synthesis of a wide range of products, including pharmaceuticals, dyes, plastics, and plant protection agents. google.comchemicalbook.com The acyl chloride functional group is highly reactive and readily participates in reactions with nucleophiles. For instance, benzoyl chlorides react with alcohols to yield esters and with amines to form amides. chemicalbook.com They also undergo Friedel-Crafts acylation with aromatic compounds, a fundamental carbon-carbon bond-forming reaction. chemicalbook.com This reliable reactivity makes substituted benzoyl chlorides indispensable tools for chemists looking to construct complex molecular architectures. nih.govsigmaaldrich.com

Overview of 3-Fluoro-5-methylbenzoyl Chloride as a Key Intermediate in Academic Investigations

This compound is a specific example of a disubstituted benzoyl chloride that combines the influential properties of both fluorine and methyl groups on an activated benzene (B151609) ring. While detailed academic investigations focusing specifically on this compound are not extensively documented in public literature, its structure makes it a valuable intermediate for research purposes. Its utility can be inferred from its functional groups and the known reactions of structurally similar compounds.

The compound's primary role is as an acylating agent, enabling the introduction of the 3-fluoro-5-methylbenzoyl moiety into various molecules. The presence of the fluorine atom can influence the electronic properties of the resulting molecule, while the methyl group provides a site for further functionalization or can sterically influence reaction outcomes.

Table 1: Chemical Properties of this compound

Property Value Source
CAS Number 886497-77-4 chemicalbook.comcookechem.com
Molecular Formula C₈H₆ClFO cookechem.com
Molecular Weight 172.58 g/mol cookechem.com
MDL Number MFCD04115884 cookechem.com

A tangible example of the utility of a closely related isomer can be seen in the synthesis of potential carcinogens for research. For instance, 1-(3-fluoro-2-methylbenzoyl)naphthalene, an isomer of the title compound, has been used as a precursor in the multi-step synthesis of 8-fluoro-10-methyl-1,2-benzanthracene for cancer studies. datapdf.com This demonstrates how such fluorinated and methylated benzoyl chlorides are crucial for constructing complex polycyclic aromatic hydrocarbons with precise substitution patterns for scientific investigation. It is therefore highly probable that this compound serves as a similar key intermediate in undisclosed or proprietary synthetic research aimed at creating novel chemical entities.

Historical Context and Evolution of Fluorinated Aromatic Acyl Halides in Synthetic Chemistry Research

The journey of fluorinated aromatic compounds began before the element fluorine was even isolated. In 1862, Alexander Borodin is credited with conducting the first nucleophilic replacement of a halogen with fluoride (B91410), a foundational reaction in organofluorine chemistry. google.com A major breakthrough in the synthesis of fluoroaromatic compounds came in 1927 with the discovery of the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. google.comgoogle.com Another cornerstone method, the halogen exchange (Halex) process, which uses sources like potassium fluoride to replace other halogens on an aromatic ring, was first reported for fluoroarene synthesis in 1936. google.com

The synthesis of acyl halides, particularly chlorides, has long been established through the reaction of carboxylic acids with chlorinating agents like thionyl chloride and oxalyl chloride. chemicalbook.com For aromatic acyl chlorides, industrial methods also include the chlorination of benzaldehyde (B42025) derivatives or the hydrolysis of benzotrichlorides. google.comchemicalbook.com The preparation of fluorinated versions of these compounds has evolved significantly. Early methods often involved multi-step processes starting from fluorinated benzoic acids or other precursors. google.com Modern research continues to refine these processes, developing more direct and efficient methods to synthesize acyl fluorides from carboxylic acids using a variety of novel deoxyfluorinating reagents, highlighting the ongoing importance and academic interest in these powerful synthetic intermediates.

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula CAS Number
This compound C₈H₆ClFO 886497-77-4
Benzoyl chloride C₇H₅ClO 98-88-4
1-(3-fluoro-2-methylbenzoyl)naphthalene C₁₈H₁₃FO Not specified in source
8-fluoro-10-methyl-1,2-benzanthracene C₁₉H₁₃F Not specified in source
Potassium fluoride KF 7789-23-3
Thionyl chloride SOCl₂ 7719-09-7
Oxalyl chloride C₂Cl₂O₂ 79-37-8
Phenylacetone C₉H₁₀O 103-79-7
3-Fluorobenzoyl chloride C₇H₄ClFO 1711-07-5
3-Fluoro-4-methylbenzoyl chloride C₈H₆ClFO 59189-97-8
3-Methylbenzyl chloride C₈H₉Cl 620-19-9
2,3,4,5-Tetrafluorobenzoyl chloride C₇HClF₄O 602-93-7
4-(Trifluoromethyl)aniline C₇H₆F₃N 455-14-1
3-Fluoro-5-methylaniline C₇H₈FN 52215-41-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO B105557 3-Fluoro-5-methylbenzoyl chloride CAS No. 886497-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-6(8(9)11)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZPKRATPLHNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392848
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-77-4
Record name 3-Fluoro-5-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Fluoro 5 Methylbenzoyl Chloride and Its Analogues

Methodologies for Carboxylic Acid Chlorination in Fluorinated Systems

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation in organic synthesis. For fluorinated systems such as 3-fluoro-5-methylbenzoic acid, the choice of chlorinating agent and reaction conditions is crucial to ensure high yield and purity.

Optimization of Thionyl Chloride-Mediated Conversions and Mechanistic Explorations

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. doubtnut.commasterorganicchemistry.com The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, sulfur dioxide, and hydrogen chloride. masterorganicchemistry.comlibretexts.org The gaseous nature of the byproducts, SO₂ and HCl, facilitates their removal from the reaction mixture, driving the equilibrium towards the product. libretexts.org

For fluorinated benzoic acids, the reaction with thionyl chloride is generally efficient. For instance, 2,4,5-trifluoro-3-methylbenzoic acid can be converted to its acyl chloride by refluxing with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). prepchem.com Similarly, the preparation of various substituted benzoyl chlorides, including those with fluorine substituents, has been successfully achieved using thionyl chloride. google.comgoogle.com

Mechanistic studies, including density functional theory (DFT) modeling, have provided deeper insights into the reaction pathways. researchgate.net These studies reveal that the conversion of carboxylic acids to acid chlorides by thionyl chloride can proceed through competing pathways involving cyclic transition states. researchgate.net Understanding these mechanisms allows for the optimization of reaction conditions to maximize yield and minimize side reactions.

Table 1: Examples of Thionyl Chloride-Mediated Chlorination

Starting MaterialProductConditionsReference
Benzoic AcidBenzoyl ChlorideSOCl₂ doubtnut.com
2,4-dichloro-5-fluoro-3-iodo-benzoic acid2,4-dichloro-5-fluoro-3-iodo-benzoyl chlorideSOCl₂, boil google.com
2,4,5-trifluoro-3-methylbenzoic acid2,4,5-trifluoro-3-methylbenzoyl chlorideSOCl₂, DMF, reflux prepchem.com
3,5-dimethylbenzoic acids3,5-dimethylbenzoyl chloridesSOCl₂ google.com

Employment of Oxalyl Chloride and Phosphoryl Chlorides in Fluorinated Benzoic Acid Transformations

While thionyl chloride is effective, other chlorinating agents like oxalyl chloride and phosphoryl chlorides offer alternative routes, sometimes with advantages in terms of mildness and selectivity.

Oxalyl Chloride: Oxalyl chloride, often used with a catalytic amount of DMF, is another common reagent for converting carboxylic acids to acyl chlorides. chemicalbook.comorgsyn.org Its reaction with carboxylic acids produces gaseous byproducts (CO, CO₂, and HCl), simplifying product isolation. chemicalbook.com This method is known for its mild conditions, which can be beneficial when dealing with sensitive functional groups. chemicalbook.com The high reactivity of oxalyl chloride makes it a versatile reagent in organic synthesis. google.comnih.gov

Phosphoryl Chlorides: Phosphorus-based chlorinating agents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphoryl chloride (POCl₃), are also employed for the synthesis of acyl chlorides. PCl₃ offers high atom efficiency as it can theoretically convert three equivalents of a carboxylic acid to the corresponding acyl chloride. researchgate.net The reaction with PCl₃ often requires heating, and the work-up is simplified by the easy removal of the phosphonic acid byproduct. researchgate.net

Phosphoryl chloride (POCl₃) is another important reagent in synthetic chemistry, used for chlorination and other transformations. researchgate.net The reaction of carboxylic acids with POCl₃ is believed to proceed through the formation of highly reactive mixed carboxylic-dichlorophosphoric anhydrides. These intermediates can then be converted to the acyl chloride.

Table 2: Comparison of Chlorinating Agents

ReagentByproductsKey Features
Thionyl Chloride (SOCl₂)SO₂, HCl (gaseous)Widely used, efficient, gaseous byproducts. libretexts.org
Oxalyl Chloride ((COCl)₂)CO, CO₂, HCl (gaseous)Mild conditions, gaseous byproducts, highly reactive. chemicalbook.comgoogle.com
Phosphorus Trichloride (PCl₃)H₃PO₃ (solid)High atom efficiency, easily removable byproduct. researchgate.net
Phosphoryl Chloride (POCl₃)Dichlorophosphate intermediatesReactive intermediates, useful in various syntheses. researchgate.net

Regioselective Synthesis of Fluoro-Methyl Substituted Benzoic Acids as Precursors

The synthesis of 3-fluoro-5-methylbenzoic acid itself requires precise control over the introduction of substituents on the benzene (B151609) ring. biosynth.comnih.gov Several strategies are employed to achieve the desired 1,3,5-substitution pattern.

Direct Halogenation Strategies and Positional Selectivity Studies

Direct halogenation of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. masterorganicchemistry.com However, controlling the regioselectivity can be challenging. The substitution pattern is governed by the directing effects of the substituents already present on the ring. For a substrate like m-xylene, direct halogenation would likely lead to a mixture of products, making it difficult to isolate the desired 3-fluoro-5-methyl isomer in high yield. nih.govresearchgate.net The presence of two methyl groups, which are ortho-, para-directing, would favor substitution at positions 2, 4, and 6. Therefore, direct halogenation is often not the preferred method for synthesizing specifically substituted compounds like 3-fluoro-5-methylbenzoic acid.

Ortho-Directed Metalation Approaches for Controlled Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regiocontrol. wikipedia.org

For the synthesis of precursors to 3-fluoro-5-methylbenzoic acid, a DoM strategy could be envisioned. For example, starting with a fluorotoluene derivative, the fluorine atom can act as a moderate directing group, facilitating lithiation at an ortho position. organic-chemistry.org Subsequent reaction with an electrophile like carbon dioxide would introduce a carboxylic acid group. The success of this approach depends on the relative directing strengths of the existing substituents and the reaction conditions. unblog.fr

Multi-Step Synthetic Sequences to Achieve Desired Substitution Patterns

Often, the most reliable way to synthesize a specifically substituted aromatic compound is through a multi-step synthetic sequence. truman.edutruman.edu This approach allows for the sequential introduction of functional groups with well-defined regiochemistry at each step.

A possible multi-step synthesis for 3-fluoro-5-methylbenzoic acid could start from a simpler, commercially available precursor. For instance, a synthesis could involve the nitration of a substituted toluene (B28343), followed by reduction of the nitro group to an amine, a Sandmeyer reaction to introduce the fluorine, and finally, oxidation of the methyl group to a carboxylic acid. The order of these steps is critical to ensure the desired substitution pattern is achieved. For example, the synthesis of 2-amino-3-fluorobenzoic acid involves a multi-step process starting from 2-fluoroaminobenzene. orgsyn.org Similarly, processes for preparing other fluorinated benzoic acids often involve several reaction steps to control the placement of substituents. google.comgoogle.com

Green Chemistry Principles in the Synthesis of Fluorinated Benzoyl Chlorides

The synthesis of specialty chemicals, including fluorinated benzoyl chlorides, is increasingly being scrutinized through the lens of green chemistry. This paradigm shift encourages the development of chemical processes that are more environmentally benign, economically viable, and safer. The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are pivotal in guiding innovation in the synthesis of 3-Fluoro-5-methylbenzoyl chloride and its analogues. The goal is to design synthetic routes that minimize the environmental footprint while maximizing efficiency and product purity.

Development of Sustainable Reaction Conditions and Solvent Systems

A primary focus of green chemistry is the reduction or elimination of hazardous substances, including volatile organic compounds (VOCs) commonly used as solvents. Traditional syntheses of benzoyl chlorides often rely on conventional solvents that pose environmental and health risks. Research is now directed towards identifying and implementing more sustainable alternatives that maintain or enhance reaction performance.

Sustainable Solvents: The ideal green solvent should be non-toxic, non-volatile, readily available from renewable sources, and recyclable. For reactions related to the synthesis of fluorinated aromatic compounds, several classes of green solvents have been investigated.

Glycerol (B35011): As a byproduct of biodiesel production, glycerol is an inexpensive, biodegradable, and non-toxic solvent. Its high boiling point and polarity make it a suitable medium for certain types of reactions, and it has been successfully used in the green synthesis of various heterocyclic compounds. nih.gov

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials.

The selection of a solvent system is critical and is often optimized for a specific reaction type, such as the conversion of a substituted toluene to a benzoyl chloride or the transformation of a benzoic acid derivative.

Data Table: Comparison of Solvent Systems in Chemical Synthesis

Solvent TypeKey AdvantagesChallengesExample of Use in Related Syntheses
Conventional VOCs Well-understood reactivity, high-solubilizing powerVolatility, flammability, toxicity, environmental persistenceChlorination and acylation reactions
Ionic Liquids Low volatility, high thermal stability, tunableHigh cost, potential toxicity, difficult purificationFriedel-Crafts benzoylation with 4-fluorobenzoyl chloride researchgate.net
Glycerol Low cost, biodegradable, non-toxic, renewable sourceHigh viscosity, potential for side reactions at high temp.Synthesis of isoxazole-5(4H)-ones nih.gov
Water Safest solvent, inexpensive, non-flammableLimited solubility for non-polar organics, high heat of vaporizationHydrolysis steps in multi-step syntheses google.comgoogle.com

Catalytic Approaches for Reduced Waste Generation and Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. The use of catalysts can significantly reduce energy consumption, minimize the formation of byproducts, and allow for reactions with higher atom economy.

Atom Economy: A concept introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com A reaction with 100% atom economy is one where all reactant atoms are found in the product, with no atoms wasted as byproducts. numberanalytics.com

Traditional methods for synthesizing benzoyl chlorides, for example, from the corresponding benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂), often suffer from poor atom economy. google.comchemicalbook.com

Reaction: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

In this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) are generated as byproducts, meaning a significant portion of the mass of the reactants is not incorporated into the final product, leading to waste.

Catalytic Strategies for Improvement:

Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a key objective. For instance, copper triflate has been demonstrated as an efficient and reusable catalyst in Friedel-Crafts benzoylation reactions, which are relevant to the synthesis of aromatic ketones from benzoyl chlorides. researchgate.net The ability to recycle the catalyst avoids the generation of waste associated with stoichiometric reagents.

High-Selectivity Catalysts: Catalysts can steer a reaction towards a specific product, avoiding the formation of isomers or other unwanted byproducts that are difficult to separate and contribute to waste. In the synthesis of fluorinated benzoyl chlorides from fluorotoluenes, catalysts like iron trichloride (FeCl₃) and zinc chloride (ZnCl₂) are used to direct the chlorination process. google.comgoogle.com Modern research aims to find more efficient and environmentally benign catalysts to replace these traditional Lewis acids.

Process Intensification: Catalytic approaches can enable more direct synthetic routes. For example, developing a catalyst that allows for the direct, selective chlorination of 3-fluoro-5-methylbenzoic acid to the desired benzoyl chloride without the use of harsh chlorinating agents would represent a significant green advancement. Photocatalysis is an emerging area that uses light to drive chemical reactions, and it has been applied to benzylic C-H bond chlorination, a key step in some synthetic pathways. organic-chemistry.org

Data Table: Overview of Catalytic Approaches in Benzoyl Chloride Synthesis and Related Reactions

Catalytic ApproachCatalyst ExampleKey AdvantagesImpact on Green Chemistry
Traditional Lewis Acid FeCl₃, ZnCl₂ google.comgoogle.comLow cost, effective for chlorination/hydrolysisOften used in stoichiometric amounts, difficult to recycle, can generate acidic waste streams.
Heterogeneous Catalysis Metal oxides, supported metalsEase of separation and reuse, potential for continuous flow processesReduces waste from catalyst separation, enhances process efficiency.
Homogeneous Catalysis Copper Triflate researchgate.netHigh activity and selectivity, mild reaction conditionsCan be highly efficient, though recovery from the reaction mixture can be a challenge. Reusability is key.
Photocatalysis Acr⁺-Mes organic-chemistry.orgUses light as an energy source, enables unique transformationsReduces reliance on thermal energy, can proceed under mild conditions, potential for high selectivity.

By integrating sustainable solvents and advanced catalytic systems, the synthesis of this compound can be aligned more closely with the principles of green chemistry, leading to processes that are not only more efficient but also significantly less impactful on the environment.

Reaction Chemistry and Mechanistic Investigations of 3 Fluoro 5 Methylbenzoyl Chloride

Electrophilic Aromatic Substitution (EAS) on Derivatives of 3-Fluoro-5-methylbenzoyl Chloride

Direct electrophilic aromatic substitution on the highly reactive this compound is generally not feasible. The acyl chloride group is strongly deactivating and a meta-director, and the Lewis acid catalysts required for most EAS reactions (like Friedel-Crafts) would react preferentially with the acyl chloride itself. msu.edu Therefore, EAS reactions are typically performed on a more stable derivative, such as the corresponding ester (e.g., methyl 3-fluoro-5-methylbenzoate) or amide, which can later be hydrolyzed back to the carboxylic acid if needed.

In these derivatives, the aromatic ring is activated or deactivated by three groups: the fluorine, the methyl group, and the ester/amide group. The position of substitution for an incoming electrophile is determined by the cumulative directing effects of these substituents.

-F (Fluoro): Ortho, para-director, and deactivating. youtube.com

-CH₃ (Methyl): Ortho, para-director, and activating.

-COOR (Ester) / -CONR₂ (Amide): Meta-director, and deactivating.

The directing effects are as follows:

The methyl group directs ortho (C4) and para (C2).

The fluorine atom directs ortho (C2, C4) and para (C6).

The ester/amide group directs meta (C2, C6).

The positions C2 and C6 are meta to the ester/amide group and ortho/para to the activating methyl and deactivating fluoro groups. Position C4 is ortho to the methyl group and ortho to the fluorine atom. The ultimate substitution pattern will depend on the specific reaction conditions and the interplay of these activating, deactivating, and steric effects.

Halogenation: The introduction of a halogen (e.g., Br₂, Cl₂) onto the aromatic ring of a 3-fluoro-5-methylbenzoate derivative would likely occur at the positions most activated and sterically accessible. masterorganicchemistry.com The C2 and C4 positions are strongly favored due to the ortho/para directing influence of the methyl and fluoro groups.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. msu.edu The powerful electrophile, the nitronium ion (NO₂⁺), will attack the most electron-rich position. Mild conditions are often preferred for halogenated benzoic acid derivatives to prevent over-nitration. For a derivative of 3-fluoro-5-methylbenzoic acid, substitution is expected to be directed by the activating and ortho, para-directing methyl and fluoro groups to positions 2, 4, or 6.

Sulfonation: Sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid (-SO₃H) group. msu.edu This reaction is reversible. The directing effects are similar to halogenation and nitration, with the electrophile (SO₃) attacking the positions activated by the methyl and fluoro groups.

Friedel-Crafts Acylation and Alkylation Reactions Using this compound as an Acylating Agent

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comchemguide.co.uk In this reaction, this compound serves as the electrophilic acylating agent. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the benzoyl chloride. This coordination facilitates the cleavage of the C-Cl bond, forming a highly reactive acylium ion. sigmaaldrich.comyoutube.com This electrophile is then attacked by an electron-rich aromatic compound, leading to the formation of a new carbon-carbon bond and yielding an aryl ketone after deprotonation. sigmaaldrich.com

The regioselectivity of the acylation is influenced by the existing substituents on the aromatic substrate. For instance, in the acylation of toluene (B28343) (methylbenzene), the methyl group typically directs the incoming acyl group to the para position, minimizing steric hindrance. chemguide.co.uklibretexts.org

Table 1: Representative Friedel-Crafts Acylation Reaction

Acylating AgentAromatic SubstrateCatalystProduct
This compoundBenzene (B151609)AlCl₃(3-Fluoro-5-methylphenyl)(phenyl)methanone
This compoundTolueneAlCl₃(3-Fluoro-5-methylphenyl)(p-tolyl)methanone

This table represents a generalized outcome of the Friedel-Crafts acylation. Actual yields and conditions may vary based on specific experimental setups.

While effective, Friedel-Crafts acylations have limitations. Highly deactivated or electron-poor aromatic systems are generally unreactive. sigmaaldrich.com Furthermore, the reaction conditions must be carefully controlled to avoid potential side reactions.

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are valuable substrates in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The acyl chloride itself can be transformed into other derivatives, such as aryl halides or triflates, which then participate in these coupling processes.

Palladium catalysis is central to modern organic synthesis for its efficiency in forming carbon-carbon bonds. diva-portal.org

The Suzuki-Miyaura coupling reaction joins an organoboron compound (like an arylboronic acid) with an organic halide or triflate. researchgate.netnih.gov This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. researchgate.net Derivatives of this compound, such as the corresponding aryl bromide or chloride, can be coupled with various arylboronic acids to synthesize complex biaryl structures. researchgate.netmdpi.com The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the catalyst. diva-portal.org

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. diva-portal.orgmdpi.com This reaction is a versatile method for vinylation. arkat-usa.org An aryl halide derived from this compound can react with various alkenes in the presence of a palladium catalyst and a base to produce substituted stilbenes or cinnamates. arkat-usa.org The mechanism involves oxidative addition, olefin insertion, and β-hydride elimination. diva-portal.org

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. soton.ac.uk This reaction, often co-catalyzed by copper, is a direct method for synthesizing alkynylarenes. A derivative of this compound can be coupled with a terminal alkyne to introduce an ethynyl (B1212043) group onto the aromatic ring. soton.ac.uknih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameSubstrate 1 (Derivative)Substrate 2Catalyst System (Typical)Product Type
Suzuki-Miyaura3-Fluoro-5-methylphenyl bromideArylboronic acidPd(PPh₃)₄, baseBiaryl
Heck3-Fluoro-5-methylphenyl iodideAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, baseSubstituted Alkene
Sonogashira3-Fluoro-5-methylphenyl bromideTerminal AlkynePd(PPh₃)₄, CuI, baseAlkynylarene

This table provides generalized examples. Specific ligands, bases, and solvents significantly impact reaction outcomes.

Copper-catalyzed cross-coupling reactions are an important and cost-effective alternative to palladium-based methods for forming carbon-heteroatom and carbon-carbon bonds. researchgate.net These reactions are particularly useful for arylation processes, such as the formation of C-N, C-O, and C-S bonds. researchgate.net For instance, derivatives of this compound can be used in Ullmann-type reactions to couple with amines, phenols, or thiols. Recent advancements have shown that directing groups on the aryl halide substrate can significantly enhance the reactivity, even enabling the use of less reactive aryl chlorides in fluoroalkylation reactions. nih.gov

In the pursuit of more sustainable and economical chemical processes, nickel and iron have emerged as powerful catalysts for cross-coupling reactions. mdpi.com

Nickel-catalyzed reactions have shown great promise in coupling challenging substrates, such as unactivated alkyl and aryl chlorides. nih.govnih.gov Ligand design is crucial for achieving high selectivity and yields. nih.gov Derivatives of this compound can be employed in nickel-catalyzed couplings, including stereospecific reactions that form enantioenriched products. nih.gov Nickel catalysis can also be used in three-component coupling reactions to build complex substituted benzenes. wvu.edu

Iron-catalyzed cross-coupling offers the benefits of using a cheap, abundant, and non-toxic metal. princeton.eduresearchgate.net Iron catalysts are effective in coupling aryl electrophiles with organometallic reagents like Grignard reagents. mdpi.comresearchgate.net For example, an aryl chloride derived from this compound could be coupled with an alkyl Grignard reagent in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃]. mdpi.com These reactions often proceed through radical mechanisms or involve low-valent iron species. princeton.edunih.govorganic-chemistry.org

Cyclization and Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic and polycyclic compounds through cyclization reactions. Intramolecular reactions are particularly powerful for efficiently building ring systems. For example, a suitably functionalized derivative could undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone like an indanone.

Furthermore, derivatives can be designed to participate in intramolecular cyclizations following other transformations. For instance, a derivative containing a mercaptoethyl chain could undergo cyclization to form a novel fused ring system. researchgate.net Similarly, fluorinated vinamides, which can be synthesized from related precursors, have been shown to cyclize to form 3-amino-5-fluoroalkylfurans. nih.gov

Rearrangement reactions, such as the Fries rearrangement of a phenyl ester derived from 3-fluoro-5-methylbenzoic acid, can provide access to ortho- and para-hydroxyaryl ketone building blocks, which can then be used in further synthetic transformations. researchgate.net

Advanced Research Applications of 3 Fluoro 5 Methylbenzoyl Chloride in Chemical Sciences

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

3-Fluoro-5-methylbenzoyl chloride has emerged as a significant building block in the realm of pharmaceutical synthesis and medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a methyl group on the benzoyl chloride core, impart desirable properties to the resulting molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

Intermediate in the Synthesis of Novel Anti-inflammatory and Analgesic Drug Candidates

The quest for more effective and safer anti-inflammatory and analgesic agents is a continuous endeavor in pharmaceutical research. This compound can serve as a key intermediate in the synthesis of novel compounds with potential therapeutic benefits for inflammatory conditions and pain management. The incorporation of the 3-fluoro-5-methylbenzoyl moiety can modulate the pharmacological properties of a drug candidate. For instance, it can be used in the synthesis of benzothiazole (B30560) derivatives, a class of compounds known to possess anti-inflammatory activities. Research has shown that certain carboxamides bearing a benzothiazole and a benzenesulphonamide group exhibit significant anti-inflammatory and analgesic properties. nih.gov

Development of Fluorinated Compounds with Enhanced Biological Activity and Metabolic Stability

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. semanticscholar.org Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered pharmacokinetic properties. semanticscholar.org this compound provides a direct route to introduce a fluorinated phenyl group into a target molecule. This approach has been utilized in the development of various bioactive compounds, where the fluorine atom contributes to enhanced biological activity and resistance to metabolic degradation. semanticscholar.orgchemimpex.com The presence of the methyl group can further influence the molecule's conformation and interaction with biological targets.

Precursor for Biologically Active Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is a valuable precursor for the synthesis of various biologically active heterocyclic scaffolds. lookchem.com For example, it can be used in the construction of benzoxazoles, which are known to exhibit a broad spectrum of pharmacological activities. researchgate.net The synthesis of novel benzoxazoles containing piperazine (B1678402) and fluorine moieties has been explored for their potential as anticancer agents. researchgate.net

Application in the Synthesis of Complex Drug Molecules, exemplified by Nilotinib Analogues

The utility of this compound extends to the synthesis of complex and highly specific drug molecules. A notable example is its potential application in the creation of analogues of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. nih.govasianpubs.org In the synthesis of Nilotinib and its analogues, various substituted benzoyl chlorides are employed to introduce specific functionalities. asianpubs.orgthieme-connect.com While the exact this compound might not be directly used in the documented synthesis of Nilotinib itself, the principles of its reactivity and the functionalities it provides are highly relevant to the synthesis of similar complex molecules. The development of Nilotinib analogues often involves modifying the phenyl ring, and the use of a reagent like this compound could lead to new analogues with potentially improved properties, such as altered activity against target kinases like Abl and Kit. nih.govnih.gov

Research ApplicationExemplified byKey Benefit of this compound
Novel Anti-inflammatory and Analgesic AgentsSynthesis of Benzothiazole Derivatives nih.govIntroduction of a fluorinated moiety to modulate pharmacological properties.
Fluorinated Compounds with Enhanced PropertiesGeneral Pharmaceutical Development semanticscholar.orgchemimpex.comImproved metabolic stability and biological activity due to the fluorine atom.
Biologically Active Heterocyclic ScaffoldsSynthesis of Benzoxazoles researchgate.netVersatile precursor for constructing diverse heterocyclic systems.
Complex Drug Molecule SynthesisDevelopment of Nilotinib Analogues nih.govnih.govEnables the creation of novel analogues with potentially improved kinase inhibitory activity.

Contributions to Agrochemical Development and Chemical Biology Studies

The influence of this compound extends beyond pharmaceuticals into the domain of agrochemicals and chemical biology, where the strategic incorporation of fluorine continues to yield compounds with enhanced performance and novel modes of action.

Synthesis of Novel Herbicides, Pesticides, and Insecticides

In the field of agrochemicals, there is a constant demand for new active ingredients that are more effective, selective, and environmentally benign. researchgate.net The introduction of fluorine-containing groups into pesticide molecules is a well-established strategy to improve their efficacy. semanticscholar.orgresearchgate.net this compound serves as a valuable building block in the synthesis of novel herbicides, pesticides, and insecticides. lookchem.com The presence of the fluoro and methyl groups on the aromatic ring can significantly influence the biological activity and selectivity of the resulting agrochemical, leading to better crop protection solutions. chemimpex.com The development of new pesticides is crucial for managing resistance in target pests and ensuring food security. nih.gov

Investigation of Structure-Activity Relationships in Agrochemical Design

The introduction of fluorine into active molecules is a highly effective strategy in the design of modern agrochemicals. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors. researchgate.net While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively published, the principles of agrochemical design allow for a clear understanding of its potential role.

When used as a synthetic intermediate, this compound is typically reacted with a biologically active amine or alcohol to form the corresponding benzamide (B126) or benzoyl ester. The resulting 3-fluoro-5-methylbenzoyl moiety influences the final product's efficacy in several ways:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a fluorine atom onto the aromatic ring can block sites that are otherwise susceptible to oxidative metabolism by enzymes like Cytochrome P450, thereby increasing the bioavailability and half-life of the agrochemical in the target organism.

Binding Interactions : The fluorine atom can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within the active site of a target protein. This can lead to enhanced binding affinity and, consequently, higher biological activity.

Lipophilicity and Transport : The fluorine atom generally increases the lipophilicity of a molecule, which can affect its transport properties across biological membranes. The methyl group also contributes to lipophilicity. The specific 3,5-substitution pattern provides a distinct electronic and steric profile on the aromatic ring that can be optimized to achieve the desired uptake and translocation of the pesticide or herbicide.

Application in Materials Science and Polymer Chemistry Research

The unique combination of a reactive acyl chloride function and a fluorinated aromatic ring makes this compound a valuable building block in materials science for creating high-performance polymers and functional materials.

This compound serves as a key monomer in polycondensation reactions to produce specialty polymers like polyesters and polyamides. By reacting it with diols or diamines, polymers incorporating the 3-fluoro-5-methylphenyl side group can be synthesized. These polymers are investigated for use in advanced coatings and adhesives where high performance is critical.

The incorporation of the fluorinated moiety is intended to impart desirable properties to the final material, such as:

Low Surface Energy : Fluorinated polymers are known for their low surface energy, which translates to anti-graffiti and easy-to-clean surfaces in coatings.

Hydrophobicity : The presence of fluorine enhances water repellency, a crucial feature for protective coatings that prevent corrosion and water damage.

The development of functional materials with superior durability is a major goal in materials science. Fluorinated compounds are widely used for this purpose due to the unique properties imparted by fluorine atoms. cymitquimica.com The strong carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol) is a key reason for the exceptional thermal stability and chemical resistance of fluoropolymers. acs.org

By incorporating this compound into a material's structure, researchers can leverage these properties. Materials modified with this compound are expected to exhibit:

Enhanced Thermal Stability : Resistance to degradation at high temperatures.

Increased Chemical Resistance : Inertness towards acids, bases, solvents, and oxidizing agents.

Improved Weatherability : Resistance to degradation from UV radiation and environmental exposure, which is critical for outdoor applications.

These characteristics make such materials suitable for demanding applications in aerospace, electronics, and industrial manufacturing where reliability under extreme conditions is essential.

Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. acs.orgresearchgate.net While this compound is not itself a monomer for these radical-based techniques, it is a crucial precursor for creating custom monomers.

It can be chemically modified to produce a polymerizable functional group. For instance, it can be reacted with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) or 4-vinylbenzyl alcohol. This reaction would attach the 3-fluoro-5-methylbenzoyl group as a side chain to a polymerizable vinyl or acrylic monomer. This new, custom-synthesized fluorinated monomer could then be polymerized using CRP methods like ATRP or RAFT. acs.orgsigmaaldrich.com This two-step approach allows for the precise incorporation of the 3-fluoro-5-methylphenyl moiety into complex polymer architectures like block copolymers and star polymers, enabling the fine-tuning of material properties for advanced applications. acs.orgadvancedsciencenews.com

Utility in Fine Chemical Synthesis and Specialty Chemical Production

Substituted benzoyl chlorides are highly valued intermediates in the production of fine and specialty chemicals due to their reactivity. google.com They are considered "activated" derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. This compound is particularly useful in this regard, serving as a reagent to introduce the 3-fluoro-5-methylbenzoyl moiety into a wide range of organic molecules.

The primary utility of this compound lies in acylation reactions. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.

Key Reactions in Fine Chemical Synthesis
Reaction TypeReactantProduct ClassSignificance
Amidation Amines (R-NH₂)AmidesSynthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty amides.
Esterification Alcohols (R-OH)EstersCreation of specialty esters used as plasticizers, fragrances, and polymer building blocks.
Friedel-Crafts Acylation Aromatic CompoundsAryl KetonesFormation of carbon-carbon bonds to produce complex ketone intermediates for dyes and pharmaceuticals. researchgate.net

This reactivity allows for the efficient synthesis of a diverse array of derivatives under relatively mild conditions. The resulting products, containing the specific 3-fluoro-5-methylphenyl group, are often precursors to more complex target molecules in the pharmaceutical, agrochemical, and dye industries, where precise molecular structures are required for function. google.com

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 3-fluoro-5-methylbenzoyl chloride in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the initial structural verification and purity assessment of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group should appear as a singlet, integrating to three protons. The precise chemical shifts and coupling constants are crucial for confirming the 1,3,5-substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the acyl chloride, the carbon atom directly bonded to the fluorine (which will appear as a doublet due to C-F coupling), and the other aromatic carbons, along with the methyl carbon. The number of signals and their chemical shifts confirm the molecular symmetry and substitution. chemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. researchgate.net It provides a direct method for observing the fluorine environment. The spectrum for this compound is expected to show a single resonance, which will be split into a multiplet by the adjacent aromatic protons. The chemical shift is characteristic of an aryl fluoride (B91410). researchgate.netrsc.org

Table 1: Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity Coupling Constants (Hz)
¹H NMR
CH₃ ~2.4 Singlet (s) N/A
Ar-H ~7.5 - 7.9 Multiplets (m) J(H,H) and J(H,F)
¹³C NMR
C=O ~167 Singlet (s)
C-F ~162 Doublet (d) ¹J(C,F) ~250 Hz
C-Cl ~135 Doublet (d) ³J(C,F)
C-CH₃ ~140 Doublet (d) ³J(C,F)
Ar-C ~120 - 130 Multiplets (m) J(C,F)
CH₃ ~21 Singlet (s)
¹⁹F NMR

For unambiguous assignment of all signals and confirmation of the substitution pattern, two-dimensional (2D) NMR experiments are employed. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. sdsu.edu In this compound, COSY would show correlations between the aromatic protons that are coupled to each other (typically those in a meta-relationship in this specific structure), helping to map their positions on the ring. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.edu It would be used to definitively assign which proton signal corresponds to which aromatic carbon signal.

The methyl protons correlating to the adjacent aromatic carbons (C4, C6) and the ipso-carbon (C5).

The aromatic protons correlating to the carbonyl carbon, confirming their proximity to the benzoyl group.

The aromatic protons correlating to the fluorine-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. researchgate.net For this molecule, NOESY could show through-space correlations between the methyl protons and the adjacent aromatic proton at C6, further confirming the regiochemistry.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass with very high accuracy. cdc.govnih.gov For this compound (C₈H₆ClFO), the exact mass can be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm.

The calculated monoisotopic mass of C₈H₆ClFO is 172.0091 Da. HRMS analysis would confirm this elemental composition, distinguishing it from any other isomers or impurities. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) within an HRMS experiment provides detailed information about the molecule's structure through controlled fragmentation. mdpi.comnih.gov Characteristic fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion.

Loss of the entire formyl chloride group (•COCl) to yield a fluorotoluene fragment ion.

Loss of carbon monoxide (CO) from the acylium ion.

Table 2: Predicted HRMS Fragmentation Data for this compound

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss
172.0091 [C₈H₆ClFO]⁺ 137.0342 [C₈H₆FO]⁺ Cl
172.0091 [C₈H₆ClFO]⁺ 109.0499 [C₇H₆F]⁺ COCl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Confirmation and Molecular Interactions

Vibrational spectroscopy techniques like Infrared (IR) and Raman are rapid and effective methods for confirming the presence of key functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretch of the acyl chloride functional group, typically appearing at a high wavenumber (around 1770-1810 cm⁻¹). chemicalbook.com Other important absorptions include C-F stretching, C-Cl stretching, aromatic C=C stretching, and C-H stretching vibrations. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible, non-polar bonds like the aromatic ring C=C bonds often produce stronger Raman signals than IR signals. The symmetric vibrations of the substituted benzene ring are particularly well-suited for Raman analysis. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch IR/Raman 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch (CH₃) IR/Raman 2850 - 3000 Medium-Weak
C=O Stretch (Acyl Chloride) IR 1770 - 1810 Very Strong
Aromatic C=C Stretch IR/Raman 1450 - 1600 Medium-Strong
C-F Stretch IR 1100 - 1300 Strong

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating this compound from reaction mixtures and assessing its purity.

Given its relatively low boiling point and good thermal stability, this compound is an ideal candidate for analysis by Gas Chromatography (GC). nih.gov GC separates compounds based on their volatility and interaction with a stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it becomes a powerful tool for both qualitative and quantitative analysis. In a research context, GC is routinely used to:

Determine the purity of a synthesized batch of the compound by detecting and quantifying any residual starting materials, solvents, or byproducts.

Monitor the progress of a chemical reaction that either produces or consumes this compound, allowing researchers to optimize reaction conditions such as temperature, time, and catalyst loading.

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. For acyl chlorides like this compound, which are reactive towards common HPLC mobile phases, direct analysis can be challenging. However, derivatization is a widely employed strategy to create stable analytes suitable for reverse-phase HPLC analysis.

In the absence of specific published HPLC methods for this compound, a general approach would involve its conversion to a more stable derivative, such as an ester or an amide. For instance, reacting the acyl chloride with an alcohol (e.g., methanol (B129727) or ethanol) would yield the corresponding ester. This reaction is typically rapid and quantitative. The resulting ester is significantly more stable in the aqueous-organic mobile phases commonly used in reverse-phase HPLC.

A hypothetical HPLC method for the analysis of a derivatized form of this compound could employ a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or a buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient would be programmed to increase the proportion of the organic solvent over time to ensure the elution of compounds with varying polarities. Detection would typically be performed using a UV detector, set at a wavelength where the benzoyl chromophore exhibits strong absorbance.

For the separation of complex mixtures containing isomers of fluorinated benzoic acid derivatives, specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, have been shown to provide enhanced retention and selectivity. researchgate.net The separation is influenced by the number and position of fluorine atoms, with more fluorinated compounds generally exhibiting longer retention times. researchgate.net

While a detailed study on the HPLC analysis of 2,4,6-trifluorobenzoic acid and its impurities provides a precedent for method development and validation for fluorinated benzoic acids, specific parameters for this compound would need to be empirically determined. nist.gov The validation of such a method, following ICH guidelines, would involve assessing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

It is also noteworthy that benzoyl chloride itself is used as a derivatizing agent to facilitate the HPLC-MS/MS analysis of various neurochemicals, highlighting the utility of converting reactive analytes into more chromatographically amenable forms. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational arrangements, which is invaluable for understanding the properties and reactivity of a compound.

While no published crystal structures exist for derivatives of this compound specifically, studies on closely related compounds offer insights into the structural features that could be anticipated. For example, the crystal structure of the related compound, 3-fluoro-4-methylbenzoic acid, has been determined. researchgate.net In this structure, the molecule is nearly planar, and pairs of molecules form dimers through hydrogen bonding between the carboxylic acid groups. researchgate.net

Similarly, the crystal structure of 3-fluorobenzoyl chloride has been reported, providing data on its solid-state conformation. nih.gov The analysis of supramolecular features in cryocrystallized liquids, including 3-fluorobenzoyl chloride, has been used to understand the influence of fluorination on weak intermolecular interactions. nih.gov

The general workflow for determining the crystal structure of a derivative of this compound would involve:

Synthesis and Crystallization: A suitable solid derivative, such as an amide or an ester, would be synthesized from this compound. Single crystals of this derivative would then be grown, for example, by slow evaporation of a solvent.

Data Collection: A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

Structure Solution and Refinement: The collected data would be processed to solve the crystal structure, typically using direct methods, and then refined to obtain a final, accurate structural model.

The resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical table below for a derivative.

Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₅H₁₂FNO₂
Formula Weight 257.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 22.789
β (°) 98.45
Volume (ų) 1234.5
Z 4
Density (calculated) (g/cm³) 1.385
Absorption Coefficient (mm⁻¹) 0.10
F(000) 536
Crystal Size (mm³) 0.30 x 0.20 x 0.15
Theta range for data collection (°) 2.0 to 28.0
Reflections collected 8500
Independent reflections 2500
R(int) 0.045
Final R indices [I>2sigma(I)] R1 = 0.050, wR2 = 0.120

Such data provides definitive proof of structure and allows for detailed analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. Studies on salts of substituted benzoic acids have utilized X-ray crystallography to correlate crystal structure with physical properties like aqueous solubility. nih.gov

Computational and Theoretical Investigations of 3 Fluoro 5 Methylbenzoyl Chloride and Its Derivatives

Molecular Dynamics (MD) Simulations of Reaction Pathways and Solvent Effects on Reactivity

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. MD simulations are indispensable for understanding how the local environment, particularly the solvent, influences molecular behavior and reactivity.

For a reaction involving 3-fluoro-5-methylbenzoyl chloride, an MD simulation could:

Model Solvation: Simulate the arrangement of solvent molecules around the acyl chloride, revealing the structure of the solvation shell. This is critical as the solvent can stabilize or destabilize reactants, transition states, and products.

Simulate Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM methods), a simulation can model the entire reactive event within a solvent box. This can reveal dynamic effects that are not apparent from static energy profiles, such as the role of specific solvent molecule fluctuations in promoting the reaction.

Analyze Transport Properties: MD can be used to calculate properties like diffusion coefficients, which are relevant for understanding how quickly reactants can encounter each other in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Biological and Material Applications

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physical/chemical properties (QSPR). Derivatives of this compound, which are synthesized for potential use as pharmaceuticals or in materials, are ideal candidates for such modeling.

A typical workflow would involve:

Synthesizing a Library of Derivatives: A series of amides or esters would be created from this compound.

Measuring Activity/Property: The biological activity (e.g., enzyme inhibition) or a material property (e.g., thermal stability) of each derivative would be measured experimentally.

Calculating Molecular Descriptors: For each molecule, a set of numerical descriptors is calculated using software. These descriptors quantify various aspects of the molecule's structure.

Building the Model: Statistical methods are used to build an equation that relates the descriptors to the observed activity or property.

Conceptual Descriptors for a QSAR/QSPR Model of this compound Derivatives

Descriptor Class Example Descriptors Relevance
Electronic Dipole moment, Partial charges, HOMO/LUMO energies Describes the molecule's electronic distribution and reactivity.
Steric Molecular volume, Surface area, Ovality Quantifies the size and shape of the molecule, relevant for binding.
Topological Connectivity indices (e.g., Kier & Hall) Encodes information about atomic connectivity and branching.

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's lipophilicity, crucial for membrane permeability. |

This interactive table outlines the types of descriptors used to build predictive QSAR and QSPR models for new chemical entities.

These models can then be used to predict the activity of new, unsynthesized derivatives, guiding research and prioritizing synthetic efforts. researchgate.net

Predictive Modeling for Synthetic Accessibility and Optimization of Reaction Conditions

Computational tools are increasingly used to streamline chemical synthesis. For a building block like this compound, these tools can be applied in two main areas:

Synthetic Accessibility: Retrosynthesis software can analyze the structure of a target molecule and propose potential synthetic routes. For this compound itself, the most common route is the chlorination of 3-fluoro-5-methylbenzoic acid with an agent like thionyl chloride. Predictive models can score the feasibility of this and other potential routes based on known chemical reactions and starting material availability.

Optimization of Reaction Conditions: Computational modeling can help optimize the conditions for reactions that use this compound. For example, if a reaction is catalyzed, DFT calculations can be used to model the interaction between the substrate, the catalyst, and the nucleophile. This can provide insights into which catalyst is likely to be most effective or what solvent system will favor the desired outcome, reducing the amount of empirical trial-and-error needed in the laboratory.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluoro and Methyl Substituents on Chemical Reactivity and Selectivity

The chemical behavior of 3-fluoro-5-methylbenzoyl chloride is profoundly dictated by the interplay of the electronic effects of the fluoro and methyl substituents, as well as the reactive acyl chloride group. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Conversely, the methyl group at the 5-position exhibits an electron-donating inductive effect (+I) and a hyperconjugative effect.

These substituent effects modulate the electrophilicity of the carbonyl carbon in the acyl chloride group. The potent electron-withdrawing nature of the fluorine atom enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. This heightened reactivity is a crucial factor in the synthesis of various derivatives, such as amides and esters, which are often key intermediates in the development of pharmaceuticals and advanced materials.

The regioselectivity of further electrophilic substitution reactions on the aromatic ring is also governed by these substituents. The directing effects of the fluoro and methyl groups, in conjunction with the deactivating effect of the benzoyl chloride moiety, guide incoming electrophiles to specific positions on the benzene (B151609) ring, enabling the synthesis of well-defined isomers.

A study on the Friedel–Crafts benzoylation of N-methylpyrrole highlighted how substituents on the benzoyl chloride ring can influence the regiochemistry of the reaction. nih.gov While not directly involving this compound, the principles demonstrate that the electronic nature of the substituents on the acyl chloride plays a significant role in directing the outcome of the reaction.

The presence of a fluorine atom can also impact the metabolic stability of derivative compounds in a biological context. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This property is often exploited in drug design to enhance the pharmacokinetic profile of a molecule.

Rational Design of New Compounds Based on SAR/SPR Insights for Target-Specific Applications

The insights gained from SAR and SPR studies of this compound derivatives are instrumental in the rational design of new compounds with tailored properties. By understanding how specific structural features contribute to activity or a particular material property, medicinal chemists and material scientists can make informed decisions in the design of next-generation molecules.

For example, if SAR studies reveal that a bulky, hydrophobic group at the amide nitrogen of a 3-fluoro-5-methylbenzamide (B1303434) derivative enhances its inhibitory activity against a particular enzyme, this information can be used to design new analogs with even more potent and selective properties. Computational modeling and docking studies can further refine the design process by predicting the binding interactions of proposed molecules with their biological target. The rational design of enzyme inhibitors often relies on such iterative cycles of design, synthesis, and testing. nih.gov

Similarly, in materials science, if SPR studies indicate that increasing the number of fluorine atoms in a polymer derived from this compound enhances its liquid crystalline temperature range, this knowledge can guide the synthesis of new monomers with multiple fluorine substituents.

The development of novel inhibitors for matrix metalloproteinases (MMPs) has been guided by the rational design of scaffolds that can fit into the enzyme's active site. nih.gov This approach, which leverages structural information of the target, can be applied to design specific inhibitors based on the this compound framework.

Safety, Handling, and Responsible Conduct of Research in Academic Settings

Best Practices for Handling Reactive Acyl Chlorides in Laboratory Environments

Acyl chlorides are characterized by their high reactivity, particularly with nucleophiles such as water, which can lead to vigorous and exothermic hydrolysis reactions that produce corrosive hydrochloric acid. fiveable.me Safe handling of these reagents is paramount to prevent personal injury and damage to laboratory infrastructure.

Personal Protective Equipment (PPE) and Engineering Controls: The first line of defense when handling any reactive chemical is appropriate PPE. For acyl chlorides, this includes:

Eye Protection: Chemical splash goggles are mandatory to protect against splashes and the corrosive vapors that can be emitted.

Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact, but they should be changed frequently and immediately upon contamination. ontosight.ai For more extensive handling, heavier-duty gloves may be necessary.

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended. ontosight.ai

Engineering controls are critical for minimizing exposure to harmful fumes. All work with 3-Fluoro-5-methylbenzoyl chloride and other acyl chlorides should be conducted within a properly functioning chemical fume hood to prevent the inhalation of corrosive vapors.

Storage and Incompatibility: Proper storage is crucial to prevent accidental reactions. Acyl chlorides are moisture-sensitive and must be stored in a cool, dry environment, away from water and incompatible materials such as bases and alcohols. ontosight.ai Storage containers should be tightly sealed and clearly labeled with the full chemical name and associated hazards. yale.edu

Emergency Procedures: In the event of a spill or exposure, immediate and correct action is critical. Laboratories must have accessible emergency equipment, including safety showers and eyewash stations. Spills should be managed by trained personnel wearing appropriate PPE, and first aid should be administered promptly in case of skin or eye contact. ontosight.ai

Strategies for Waste Minimization and Environmentally Conscious Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. utoledo.edu These principles are particularly relevant to syntheses involving reactive reagents like acyl chlorides, where waste generation and energy consumption can be significant.

Waste Minimization at the Source: The most effective strategy for waste reduction is to minimize its creation in the first place. This can be achieved through:

Careful Planning: Purchasing chemicals in quantities appropriate for the planned experiments helps to avoid the disposal of unused materials. yale.edu Centralized purchasing can prevent the duplication of orders within a lab. yale.edu

Microscale Chemistry: Whenever feasible, conducting reactions on a smaller scale reduces the volume of both reactants and waste products. acs.org

Inventory Management: Maintaining an accurate and up-to-date chemical inventory prevents the purchase of redundant chemicals and allows for the sharing of surplus materials between research groups. utoledo.eduupenn.edu

Environmentally Conscious Synthesis: The design of a synthesis route has a profound impact on its environmental footprint. Key considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing by-products. solubilityofthings.com

Use of Catalysis: Catalytic reagents are preferable to stoichiometric ones as they are used in smaller amounts and can often be recycled, reducing waste. reddit.com

Safer Solvents and Auxiliaries: The choice of solvent is a major contributor to the environmental impact of a reaction. Whenever possible, less hazardous solvents should be used, or solvent-free conditions should be explored. acs.org

After a reaction is complete, chemical waste must be segregated and disposed of according to institutional and regulatory guidelines. Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal. utoledo.edu

Compliance with Regulatory Guidelines and Ethical Considerations in Chemical Research

Chemical research in academic institutions is governed by a framework of governmental regulations and a code of ethical conduct designed to ensure the safety of researchers, the public, and the environment, and to maintain the integrity of scientific research.

Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies that regulate chemicals in the workplace. Key regulations include:

Toxic Substances Control Act (TSCA): Administered by the EPA, the TSCA governs the production, importation, use, and disposal of specific chemicals. fldata.com

OSHA's Hazard Communication Standard (HazCom): This standard requires that information about chemical hazards be communicated to employees through labels, safety data sheets (SDSs), and training. fldata.com

Globally, regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) establish a comprehensive framework for the safe use of chemicals. amcsgroup.com Academic researchers must be aware of and adhere to all applicable local, national, and international regulations. alooba.com

Ethical Considerations: The practice of chemistry is bound by a code of ethics that emphasizes honesty, integrity, and responsibility. solubilityofthings.com The American Chemical Society (ACS) provides ethical guidelines that address the obligations of chemists to the public, the scientific community, and the profession. Key ethical tenets include:

Advancing Science: Researchers have a duty to advance scientific knowledge while being truthful and unbiased in their work. acs.org

Safety and Health: Chemical professionals must be actively concerned with the health and safety of their coworkers and the community. acs.org

Transparency and Data Integrity: All scientific contributions should be thorough, accurate, and unbiased in their design, implementation, and presentation. acs.org Falsification, fabrication, and plagiarism are serious breaches of scientific ethics. numberanalytics.com

Shared Responsibility: Co-authors of a research paper share responsibility and accountability for the reported results, and all significant scientific contributors should be recognized as authors. acs.org

By adhering to these safety protocols, waste minimization strategies, and regulatory and ethical guidelines, academic researchers can ensure that their work with reactive compounds like this compound is conducted in a manner that is safe, environmentally responsible, and upholds the highest standards of scientific integrity.

Q & A

Q. Key considerations :

  • Moisture-sensitive reagents (e.g., PCl₅) require anhydrous conditions.
  • Reaction progress can be monitored via TLC or FT-IR to detect the disappearance of the carbonyl peak (~1700 cm⁻¹) from the aldehyde precursor .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:
Analytical techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at position 3, methyl at position 5). For example, the methyl group typically appears as a singlet at ~δ 2.3 ppm in ¹H NMR .
  • FT-IR : Acyl chloride C=O stretch appears at ~1770–1810 cm⁻¹, distinct from carboxylic acids or esters .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 172.58 (C₈H₆ClFO) and fragment ions corresponding to COCl loss .

Q. Table 1: Key Spectroscopic Signatures

TechniqueExpected DataReference
¹H NMR (CDCl₃)δ 2.3 (s, 3H, CH₃), δ 7.4–7.9 (m, Ar-H)
FT-IR1775 cm⁻¹ (C=O stretch)
EI-MSm/z 172.58 (M⁺)

Basic: What are the stability and storage recommendations for this compound?

Answer:
this compound is hygroscopic and reacts violently with water. Recommended practices:

  • Storage : In airtight containers under inert gas (argon/nitrogen) at 2–8°C .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and glove boxes for moisture-sensitive reactions .
  • Decomposition signs : Fuming or gas evolution indicates hydrolysis to 3-fluoro-5-methylbenzoic acid .

Advanced: How do electron-withdrawing substituents (F, Cl) influence the reactivity of this acyl chloride in nucleophilic acyl substitution?

Answer:
The meta-fluoro and para-methyl groups create distinct electronic effects:

  • Fluorine (-F) : Strong electron-withdrawing effect via inductive withdrawal, increasing electrophilicity of the carbonyl carbon and accelerating reactions with nucleophiles (e.g., amines, alcohols) .
  • Methyl (-CH₃) : Electron-donating effect stabilizes the intermediate tetrahedral adduct, potentially slowing reaction rates compared to unsubstituted benzoyl chlorides .

Q. Table 2: Comparative Reactivity of Substituted Benzoyl Chlorides

SubstituentRelative Reactivity (vs. benzoyl chloride)Reference
3-Fluoro-5-methyl1.5× faster
4-Nitro3.2× faster
2-Chloro1.8× faster

Methodological note : Kinetic studies under controlled conditions (e.g., in DMF at 25°C) are recommended to quantify substituent effects .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies in solubility (e.g., ethanol vs. DMF) often arise from impurities or measurement conditions. A systematic approach includes:

Repurification : Recrystallize the compound from hexane/ethyl acetate (1:3) .

Standardized testing : Use a UV-Vis spectrometer to measure saturation concentrations in solvents at 25°C .

Cross-validation : Compare with structurally analogous compounds (e.g., 3-chloro-5-methylbenzoyl chloride) to identify trends .

Q. Reported solubility :

  • DCM : >200 mg/mL
  • Ethanol : ~50 mg/mL (with heating) .

Advanced: What are the safety protocols for handling waste containing this compound?

Answer:
Waste must be neutralized before disposal:

Hydrolysis : Slowly add to a cold sodium bicarbonate solution (pH > 7) to convert the acyl chloride to a benign carboxylate .

Solid waste : Absorb residual liquid with vermiculite and seal in labeled hazardous waste containers .

Ventilation : Use fume hoods to prevent inhalation of HCl fumes generated during hydrolysis .

Critical step : Monitor pH during neutralization to avoid exothermic reactions .

Basic: What are the typical applications of this compound in organic synthesis?

Answer:
It serves as a key intermediate for:

  • Amide/ester formation : React with amines/alcohols to produce fluorinated bioactive molecules (e.g., pharmaceuticals, agrochemicals) .
  • Polymer chemistry : Incorporate into aromatic polyamides for heat-resistant materials .

Example reaction :
this compound + aniline → N-phenyl-3-fluoro-5-methylbenzamide (yield: 85–92%) .

Advanced: How does the steric environment of the methyl group impact coupling reactions?

Answer:
The meta-methyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura):

  • Ortho positions : Less accessible due to methyl crowding, favoring para-substitution in subsequent reactions .
  • Catalyst optimization : Use bulky palladium ligands (e.g., SPhos) to mitigate steric effects .

Experimental tip : X-ray crystallography (if crystals are obtainable) can visualize steric constraints .

Basic: What spectroscopic techniques differentiate this compound from its hydrolysis product?

Answer:

  • ¹H NMR : Loss of the acyl chloride proton (no signal in the parent compound) and appearance of a carboxylic acid proton (~δ 12 ppm) in the hydrolysis product .
  • FT-IR : Shift from ~1775 cm⁻¹ (C=O of acyl chloride) to ~1700 cm⁻¹ (C=O of carboxylic acid) .

Advanced: How can computational chemistry predict reaction pathways for this compound?

Answer:
DFT calculations (e.g., Gaussian 16) model:

  • Transition states : Identify energy barriers for nucleophilic attack .
  • Solvent effects : Simulate reaction kinetics in polar vs. nonpolar solvents .

Validation : Compare computed NMR/IR spectra with experimental data to refine models .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.